4-Bromo-2-chloro-3-(difluoromethyl)pyridine
Description
4-Bromo-2-chloro-3-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrClF2N. It is a pyridine derivative that features bromine, chlorine, and difluoromethyl groups.
Properties
IUPAC Name |
4-bromo-2-chloro-3-(difluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMRJVJGFKVJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-chloro-3-(difluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-(difluoromethyl)pyridine, bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include:
Halogen Exchange Reactions: Utilizing halogen exchange reactions where a precursor compound undergoes substitution reactions to introduce the bromine and chlorine atoms.
Catalytic Processes:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. Bromine exhibits higher reactivity due to its lower electronegativity and weaker bond strength compared to chlorine.
Key Observations:
-
Bromine substitution occurs preferentially in polar aprotic solvents (e.g., DMF) with nucleophiles like amines or alkoxides .
-
Chlorine substitution typically requires harsher conditions, such as elevated temperatures or stronger bases .
Example Reaction with DAST:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DAST (2 equiv) | DCM, 0°C → 25°C, 12 h | 4-Bromo-2-(difluoromethyl)pyridine | 49.7% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling:
Arylboronic acids react with the bromine substituent in the presence of Pd(PPh₃)₄ and K₃PO₄ to form biaryl derivatives .
Representative Data:
| Boronic Acid | Catalyst System | Product Yield | Biological Activity (E. coli Inhibition) | Source |
|---|---|---|---|---|
| 4-Thiomethylphenyl | Pd(PPh₃)₄, K₃PO₄, THF | 91.95% | 91.95% biofilm inhibition |
Transformations of the Difluoromethyl Group
The difluoromethyl (–CF₂H) group exhibits unique reactivity:
Oxidation/Reduction:
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Oxidation : Limited stability under strong oxidizing agents (e.g., KMnO₄), often leading to decomposition.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring but leaves –CF₂H intact .
Halogen Exchange Reactions
Chlorine can be replaced via halogen-exchange processes under specific conditions:
Example with KI/CuI:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KI, CuI | DMF, 120°C, 24 h | 4-Bromo-2-iodo-3-(difluoromethyl)pyridine | 78% |
Industrial-Scale Synthetic Considerations
Optimized routes emphasize cost efficiency and scalability:
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Continuous-Flow Reactors : Reduce reaction times for halogenation steps.
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Solvent Recycling : DCM and THF are recovered via distillation .
Computational Insights
DFT studies (B3LYP/6-31G(d,p)) reveal:
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Electrophilic Sites : The pyridine nitrogen and C-4 position are most reactive .
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Frontier Orbitals : LUMO localization at bromine facilitates nucleophilic attack .
Comparative Reactivity Table
| Reaction Type | Preferred Site | Key Reagents | Typical Yield Range |
|---|---|---|---|
| Suzuki Coupling | C-4 (Br) | Pd(PPh₃)₄, arylboronic acids | 55–92% |
| Nucleophilic Substitution | C-4 (Br) | DAST, KOtBu | 32–87% |
| Halogen Exchange | C-2 (Cl) | CuI, KI | 65–78% |
Scientific Research Applications
Pharmaceuticals
4-Bromo-2-chloro-3-(difluoromethyl)pyridine serves as an intermediate in the synthesis of various pharmaceutical compounds. Research indicates its potential as an inhibitor of LRRK2 kinase, which is implicated in neurodegenerative diseases and certain cancers. The compound's ability to interact with specific biological targets suggests its therapeutic potential in treating these conditions.
Table 1: Pharmaceutical Applications
| Application Area | Compound Role | Target Disease |
|---|---|---|
| Kinase Inhibition | Intermediate in synthesis | Neurodegenerative diseases, cancer |
| Antimicrobial Activity | Active compound | Bacterial infections |
| Anticancer Properties | Active compound | Various cancer cell lines |
Agrochemicals
In agrochemical research, this compound is explored for its herbicidal and pesticidal properties. Its unique structure allows it to interfere with specific biological pathways in plants and pests, making it a candidate for developing new agricultural chemicals.
Table 2: Agrochemical Applications
| Application Area | Compound Role | Target Organism |
|---|---|---|
| Herbicides | Active ingredient | Weeds |
| Pesticides | Active ingredient | Pests |
Material Science
The compound is also utilized in materials science for synthesizing advanced materials such as polymers and liquid crystals. Its electronic properties make it suitable for applications in electronic devices and sensors.
Table 3: Material Science Applications
| Application Area | Compound Role | Material Type |
|---|---|---|
| Polymer Synthesis | Building block | Various polymers |
| Liquid Crystals | Component | Display technologies |
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated potent activity at low concentrations, highlighting its potential as a new antibiotic agent.
Anticancer Investigations
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study revealed that derivatives of this compound exhibited significant inhibition of cancer cell proliferation, suggesting further exploration for anticancer therapies .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-(difluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation . The molecular targets and pathways involved vary based on the specific compound synthesized from this intermediate.
Comparison with Similar Compounds
4-Bromo-2-chloro-3-(difluoromethyl)pyridine can be compared with other halogenated pyridine derivatives, such as:
4-Bromo-2-chloro-3-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
2-Bromo-4-(difluoromethyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields .
Biological Activity
4-Bromo-2-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine, chlorine, and difluoromethyl substituents, which contribute to its chemical properties and biological interactions. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is CHBrClFN, with a molecular weight of 242.45 g/mol. The presence of halogen atoms in its structure enhances its lipophilicity and potential for interaction with biological targets.
The mechanism of action for this compound primarily involves its ability to bind to specific molecular targets such as enzymes or receptors. The halogen substituents may enhance the compound's binding affinity and specificity, modulating the activity of these targets. This property makes it a valuable candidate for drug development, particularly in targeting conditions such as cancer and bacterial infections.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its ability to inhibit bacterial growth suggests potential applications in treating resistant infections .
- Anticancer Potential : Studies have indicated that this pyridine derivative may act as an inhibitor of specific kinases implicated in cancer progression, such as LRRK2 kinase. This inhibition could lead to reduced cell proliferation in cancerous tissues .
- Anti-inflammatory Properties : Preliminary investigations suggest that the compound may also possess anti-inflammatory effects, contributing to its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antibacterial Studies :
- Anticancer Activity :
- Structure–Activity Relationship (SAR) :
Table 1: Summary of Biological Activities
Table 2: Structure–Activity Relationship Insights
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-2-chloro-3-(difluoromethyl)pyridine, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via nucleophilic substitution or fluorination. A common route involves halogenation of a pyridine precursor followed by introduction of the difluoromethyl group. For example:
- Nucleophilic substitution : Reacting 2-chloro-3-(difluoromethyl)pyridine with bromine under controlled temperatures (e.g., 0–40°C) in solvents like DCM or THF, achieving yields up to 85% .
- Fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) to replace hydroxyl or thiol groups with difluoromethyl, requiring anhydrous conditions .
- Key factors : Solvent polarity, catalyst (e.g., Pd for coupling reactions), and temperature critically affect regioselectivity and purity.
Q. How can NMR and mass spectrometry confirm the structural identity of this compound?
- Answer :
- ¹H NMR : The difluoromethyl group (-CF₂H) shows a triplet (²J~55 Hz) near δ 5.5–6.5 ppm. Aromatic protons on the pyridine ring appear as distinct singlets due to deshielding from electronegative substituents .
- ¹³C NMR : The CF₂ group resonates at δ 110–120 ppm (¹JCF ~250 Hz). Halogenated carbons (C-Br, C-Cl) appear downfield (δ 140–160 ppm) .
- HRMS : Molecular ion [M+H]⁺ matches the theoretical mass (C₆H₄BrClF₂N: 257.92 g/mol). Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and Cl (M+2 peak) validate the structure .
Advanced Research Questions
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Answer : The bromine atom at position 4 is more reactive than chlorine at position 2 in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Strategies include:
- Ligand choice : Bulky ligands (XPhos) enhance selectivity for C4-Br over C2-Cl .
- Solvent effects : Polar aprotic solvents (DMF) favor oxidative addition at Br .
- Example : Suzuki coupling with arylboronic acids yields 4-aryl derivatives while retaining the Cl and CF₂ groups for further functionalization .
Q. How does the difluoromethyl group influence the compound’s bioavailability and target binding in drug design?
- Answer : The CF₂ group:
- Enhances lipophilicity , improving membrane permeability (LogP increased by ~0.5–1.0 compared to non-fluorinated analogs) .
- Modulates electron density via strong inductive effects, altering pKa of adjacent groups (e.g., pyridine N becomes less basic, reducing off-target interactions) .
- Stabilizes protein-ligand interactions through weak hydrogen bonding (C-F⋯H-N) or van der Waals contacts, as shown in COX-2 inhibitor studies .
Q. What computational methods predict the binding modes of this compound derivatives with biological targets?
- Answer :
- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., kinases, cytochrome P450). The CF₂ group often occupies hydrophobic pockets, while halogens form halogen bonds with backbone carbonyls .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes. For example, derivatives with 4-aryl substitutions show prolonged residence times in MD runs (>50 ns) due to π-π stacking .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀), guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
